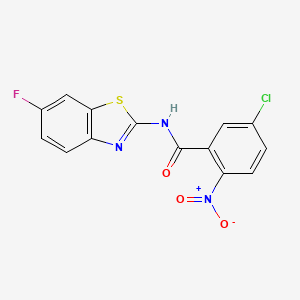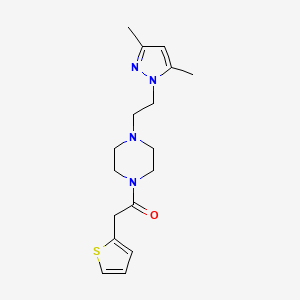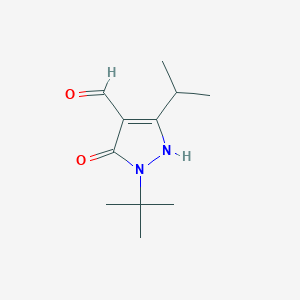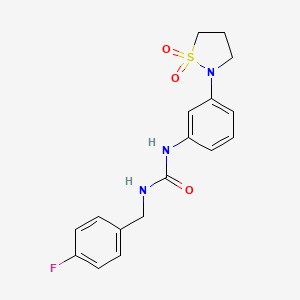![molecular formula C22H17N3O4S B2400185 N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide” is a cell-permeable non-peptidic thienoquinoline . It’s also known as PKCε Translocation Inhibitor II, PKCe141, PKCε-RACK2 Interaction Inhibitor II, and Protein Kinase Cε Translocation Inhibitor II . The empirical formula is C22H17N3O4S and the molecular weight is 419.45 .
Synthesis Analysis
The synthesis of fused tetracyclic quinolines, which includes the compound , has been extensively studied . Various methods have been developed, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thienoquinoline core, an acetylphenyl group, and a carboxamide group .Physical And Chemical Properties Analysis
This compound is a brown powder with a solubility of 10 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The crystalline organic compound, related to N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide, has been studied for its structural properties. Using spectral characterization techniques like FT-IR, NMR, and UV-Vis spectroscopy, and confirmed by single crystal X-ray diffraction, it shows potential for detailed structural analysis in molecular chemistry (Polo-Cuadrado et al., 2021).
Biological Activity and Inhibitory Properties
- A study on related thienoquinolines discovered compounds, including this compound, which disrupts the interaction of protein kinase C with its receptor in vitro. This compound inhibited phosphorylation of downstream targets and interfered with the migration and invasion of HeLa cells, suggesting potential in cancer research and therapeutic applications (Rechfeld et al., 2014).
Application in Synthesis of Polycyclic Compounds
- The reaction of derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride led to the formation of polycyclic compounds, including thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds have shown pronounced UV fluorescence, indicating potential use in materials science and fluorescence studies (Dotsenko et al., 2021).
Antitumor Agents
- Quinolinquinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for antiproliferative activity. These compounds exhibited significant cytotoxicity against human tumor cell lines, suggesting their potential as antitumor agents (Bolognese et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-15-amino-4,7-dioxa-13-thia-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,8,10,12(16),14-hexaene-14-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-11(26)12-3-2-4-14(7-12)24-21(27)20-19(23)15-8-13-9-17-18(29-6-5-28-17)10-16(13)25-22(15)30-20/h2-4,7-10H,5-6,23H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAMBYTZHAPBQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4C=C5C(=CC4=C3)OCCO5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)


![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)


![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)


![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)